3-Methoxychalcone

Vue d'ensemble

Description

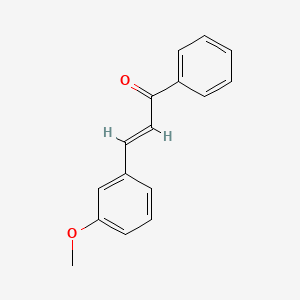

3-Methoxychalcone is a member of the chalcone family, which are aromatic ketones forming the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, abundant in plants . The structure of this compound consists of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system, with a methoxy group attached to one of the aromatic rings .

Méthodes De Préparation

The most common method for synthesizing chalcones, including 3-Methoxychalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . For this compound, the specific reactants would be 3-methoxybenzaldehyde and acetophenone. The reaction is typically carried out under reflux conditions with ethanol as the solvent and sodium hydroxide as the base .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Reduction Reactions

The α,β-unsaturated carbonyl system in 3-methoxychalcone is highly susceptible to reduction, yielding dihydrochalcones or fully saturated propanones.

Key Findings:

-

Catalytic Hydrogenation :

-

Using Rhodococcus strains (e.g., R. erythropolis), microbial reduction selectively hydrogenates the α,β double bond, producing 3-methoxy-α,β-dihydrochalcone (C₁₆H₁₆O₂) with >90% regioselectivity under mild conditions (30°C, pH 7) .

-

Palladium-on-carbon (Pd/C) in ethanol under H₂ gas (1 atm) achieves full saturation of both the double bond and ketone, yielding 3-methoxypropan-1-one derivatives .

-

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Rhodococcus erythropolis | 3-Methoxy-α,β-dihydrochalcone | 92% | |

| Pd/C, H₂, EtOH, 25°C | 3-Methoxypropan-1-one | 85% |

Oxidation Reactions

The electron-rich aromatic rings and methoxy group facilitate oxidative transformations.

Key Findings:

-

Sidechain Oxidation :

-

Treatment with KMnO₄ in acidic medium oxidizes the α,β-unsaturated system to a diketone, though overoxidation to carboxylic acids is common.

-

-

Ring Oxidation :

Substitution Reactions

The methoxy group directs electrophilic substitution to the ortho/para positions of the B-ring.

Key Findings:

-

Halogenation :

-

Bromination (Br₂/FeBr₃) occurs at the 4-position of the B-ring, forming 3-methoxy-4-bromochalcone.

-

-

Nitration :

| Reagent | Position Substituted | Product | Yield |

|---|---|---|---|

| Br₂, FeBr₃, 0°C | B-ring C4 | 3-Methoxy-4-bromochalcone | 78% |

| HNO₃, H₂SO₄, 50°C | B-ring C4 | 3-Methoxy-4-nitrochalcone | 65% |

Cycloaddition Reactions

The enone system participates in [2+2] and [4+2] cycloadditions.

Key Findings:

-

[2+2] Photocycloaddition :

-

Diels-Alder Reaction :

Nucleophilic Additions

The carbonyl group undergoes nucleophilic attacks, enabling functionalization.

Key Findings:

-

Schiff Base Formation :

| Reagent | Product | Application |

|---|---|---|

| NH₂NHC(S)NH₂, EtOH, Δ | This compound-thiosemicarbazone | Anticancer agents |

Biotransformation

Microbial systems modify this compound’s structure, enhancing pharmacological potential.

Key Findings:

-

Enzymatic Reduction :

Polymerization

Radical-initiated polymerization produces chalcone-based polymers with UV-responsive properties.

Key Findings:

Applications De Recherche Scientifique

Anticancer Activity

3-Methoxychalcone and its derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antitumor Activity in Canine Cancer Models

A study evaluated the antitumor activity of methoxy-substituted chalcone analogues on canine lymphoma and leukemia cell lines. The results demonstrated selective antiproliferative activity, with certain derivatives showing enhanced efficacy compared to standard treatments. The most effective compounds were identified as 2′-hydroxy-2″,5″-dimethoxychalcone and 2′-hydroxy-4′,6′-dimethoxychalcone, which exhibited IC50 values indicating potent activity against cancer cells while sparing normal cells .

Table 1: Anticancer Activity of Methoxy Chalcones

| Compound Name | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| 2′-hydroxy-2″,5″-dimethoxychalcone | <20 | Canine lymphoma |

| 2′-hydroxy-4′,6′-dimethoxychalcone | <20 | Canine leukemia |

| 2',4-dihydroxy-3-methoxychalcone | 12.80 | HeLa |

| 2',4',4-trihydroxy-3-methoxychalcone | 2.66 | WiDr |

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound derivatives. Molecular docking studies revealed that these compounds can effectively bind to bacterial proteins, suggesting a mechanism for their antibacterial action.

Case Study: Binding Affinity to Sonic Hedgehog Protein

In a molecular dynamics simulation study, this compound displayed a high binding affinity (-7.04 kcal/mol) with the Sonic Hedgehog protein, indicating its potential as an antibacterial agent . This binding affinity is significant as it may disrupt bacterial signaling pathways.

Anxiolytic Effects

The anxiolytic potential of this compound has also been explored through the synthesis of novel derivatives. One study focused on creating Schiff base derivatives of this compound and evaluating their effects on anxiety using an elevated plus maze model.

Case Study: Evaluation of Anxiolytic Activity

The synthesized Schiff base derivatives demonstrated promising anxiolytic effects in preclinical models. The most effective compounds were identified based on their ability to reduce anxiety-like behaviors significantly .

Synthesis and Characterization

The synthesis of this compound derivatives typically involves Claisen-Schmidt reactions using various hydroxyacetophenones and benzaldehydes as starting materials. Characterization techniques such as FT-IR, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Table 2: Synthesis Overview

| Compound Name | Synthesis Method | Characterization Techniques |

|---|---|---|

| 2',4-dihydroxy-3-methoxychalcone | Claisen-Schmidt reaction | FT-IR, NMR |

| 2',4',4-trihydroxy-3-methoxychalcone | Claisen-Schmidt reaction | FT-IR, NMR |

Mécanisme D'action

The biological effects of 3-Methoxychalcone are primarily due to its ability to interact with various molecular targets and pathways. It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation . For example, it has been shown to increase the expression of p53 and Bax, leading to caspase-3 activation and cell death in cancer cells . Additionally, it can inhibit the release of chemical mediators from immune cells, reducing inflammation .

Comparaison Avec Des Composés Similaires

3-Methoxychalcone is unique among chalcones due to the presence of the methoxy group, which enhances its biological activity and stability. Similar compounds include:

4-Methoxychalcone: Similar structure but with the methoxy group at the para position.

2-Methoxychalcone: Methoxy group at the ortho position.

3,4-Dimethoxychalcone: Contains two methoxy groups, enhancing its biological activity further.

These compounds share similar chemical properties but differ in their biological activities and applications due to the position and number of methoxy groups .

Activité Biologique

3-Methoxychalcone, a member of the chalcone family, has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound is characterized by a methoxy group attached to the third carbon of the chalcone backbone. The general structure of chalcones can be represented as follows:

The presence of the methoxy group significantly influences its biological properties.

Research has demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. A study highlighted its selective activity against canine lymphoma and leukemia cell lines, showing that normal cells (NIH/3T3 and J774E.1) were less affected compared to cancer cells . The compound activates apoptotic pathways, notably through the activation of caspases, which are crucial in programmed cell death.

Case Studies and Findings

-

Cell Line Studies :

- In vitro assays conducted on different cancer cell lines (HeLa, WiDr, T47D) revealed that this compound derivatives exhibited significant cytotoxicity. For instance, derivatives showed IC50 values below 20 µg/mL across various tests .

- Specifically, 2',4-dihydroxy-3-methoxychalcone demonstrated strong anticancer properties with an IC50 value of 12.80 µg/mL against HeLa cells .

- Apoptosis Induction :

Anti-Inflammatory Properties

In addition to its anticancer activity, this compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses .

- Enzyme Inhibition : The compound has been found to inhibit inflammatory enzymes like iNOS and COX-2, contributing to its anti-inflammatory effects .

- Oxidative Stress Reduction : It also reduces reactive oxygen species (ROS) production, which is often elevated during inflammatory processes .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer Activity | HeLa | 12.80 | Apoptosis induction via caspase activation |

| Anticancer Activity | WiDr | 2.66 | Cell cycle arrest |

| Anti-inflammatory | BV2 Microglial | < 10 | Inhibition of TNF-α and IL-6 |

Propriétés

IUPAC Name |

(E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFHVAAFIDSBRL-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.